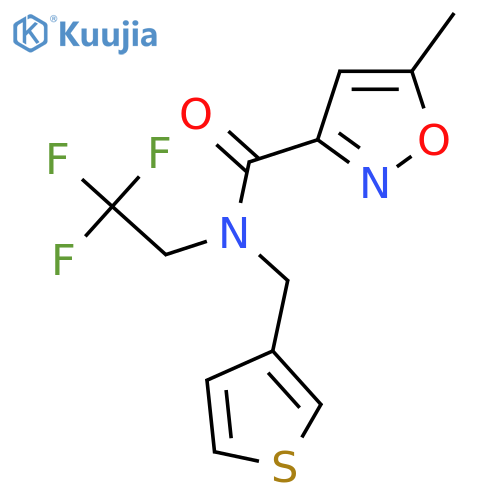Cas no 1234900-83-4 (5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide)
5-メチル-N-(チオフェン-3-イル)メチル-N-(2,2,2-トリフルオロエチル)-1,2-オキサゾール-3-カルボキサミドは、複雑な分子構造を持つ有機化合物です。この化合物は、チオフェン環とオキサゾール環を有し、さらにトリフルオロエチル基が導入されていることが特徴です。高い化学的安定性と特異的な反応性を示し、医薬品中間体や農薬開発などの分野での応用が期待されます。特に、フッ素原子の導入により、生体膜透過性の向上や代謝安定性の改善が可能となる点が利点です。また、チオフェン環の存在により、π電子系を活用した分子設計の柔軟性も備えています。

1234900-83-4 structure
商品名:5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
- 1234900-83-4
- 5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
- 5-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)isoxazole-3-carboxamide
- 5-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
- AKOS024522972
- F5854-5619
-
- インチ: 1S/C12H11F3N2O2S/c1-8-4-10(16-19-8)11(18)17(7-12(13,14)15)5-9-2-3-20-6-9/h2-4,6H,5,7H2,1H3
- InChIKey: FTAVZKJKPJSNQM-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)CN(C(C1C=C(C)ON=1)=O)CC(F)(F)F
計算された属性
- せいみつぶんしりょう: 304.04933326g/mol
- どういたいしつりょう: 304.04933326g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 74.6Ų
5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5854-5619-1mg |
5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide |
1234900-83-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5854-5619-2mg |
5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide |
1234900-83-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5854-5619-2μmol |
5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide |
1234900-83-4 | 2μmol |
$57.0 | 2023-09-09 |
5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide 関連文献
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
3. Water
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
1234900-83-4 (5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide) 関連製品
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
